molecular formula C16H12N4O2S2 B2410788 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide CAS No. 1172468-49-3

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2410788
CAS No.: 1172468-49-3
M. Wt: 356.42
InChI Key: SLFQVHDUCCOELQ-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12N4O2S2 and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Compounds with similar structures have been synthesized for various purposes, including the exploration of their chemical properties and the development of new materials. For instance, the synthesis of heterocyclic compounds incorporating thiadiazole moieties has shown applications in insecticidal activities against specific pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt]. Additionally, the decarboxylative Claisen rearrangement of heteroaromatic compounds, including pyrroles, has been explored for the synthesis of disubstituted heteroaromatic products (Craig et al., 2005)[https://consensus.app/papers/decarboxylative-claisen-rearrangement-reactions-craig/506a39c0f13259eba93aac67e6be41f2/?utm_source=chatgpt], indicating the versatility of these compounds in organic synthesis.

Biological Activities and Pharmaceutical Applications

The structural motifs found in "2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide" are common in molecules with significant biological activities. Research into similar compounds has revealed potential antimicrobial (Hassan, 2007)[https://consensus.app/papers/synthesis-thiazolyl-thiadiazolyl-derivatives-hassan/71cc9cb320925bfdbaf63eec95df28e1/?utm_source=chatgpt] and antitumor activities (Alqasoumi et al., 2009)[https://consensus.app/papers/novel-antitumor-acetamide-pyrrole-pyrrolopyrimidine-alqasoumi/bed553700df859bcbc1565aeb359c746/?utm_source=chatgpt]. These findings underscore the importance of such compounds in the development of new therapeutic agents.

Chemical Properties and Reactivity

The reactivity and chemical properties of compounds containing pyrrole, furan, and thiazole rings are of interest in the field of chemical research. Studies have focused on understanding the interactions and transformations these compounds can undergo, which is crucial for designing complex chemical syntheses and new materials (Yanagimoto et al., 2002)[https://consensus.app/papers/activity-compounds-coffee-volatiles-produced-maillard-yanagimoto/17ef79a47c2959fe90443de213ec50ce/?utm_source=chatgpt].

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c21-14(8-11-9-24-16(17-11)20-5-1-2-6-20)19-15-18-12(10-23-15)13-4-3-7-22-13/h1-7,9-10H,8H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFQVHDUCCOELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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